4-Fluoro-2-iodophenol

Beschreibung

BenchChem offers high-quality 4-Fluoro-2-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

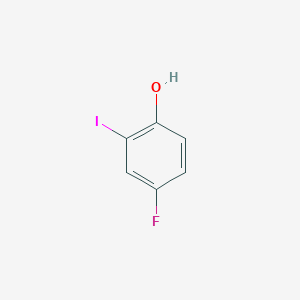

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTVHYAABUMDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436324 | |

| Record name | 4-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-29-3 | |

| Record name | 4-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Fluoro-2-iodophenol: Synthesis, Reactivity, and Pharmaceutical Applications

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Among the vast array of available building blocks, 4-Fluoro-2-iodophenol stands out as a particularly valuable intermediate. Its utility is derived from a unique trifecta of functional groups on a simple phenyl ring: a hydroxyl group, a fluorine atom, and an iodine atom. This arrangement provides medicinal chemists and process scientists with a versatile platform for selective, stepwise functionalization.

The presence of iodine, the most reactive of the common halogens in cross-coupling reactions, offers a reliable handle for introducing molecular complexity via carbon-carbon and carbon-heteroatom bond formation. Concurrently, the fluorine atom, a bioisostere of hydrogen, is renowned for its ability to enhance crucial pharmacokinetic properties in drug candidates, such as metabolic stability, binding affinity, and membrane permeability.[1][2] The phenolic hydroxyl group further expands synthetic possibilities, serving as a nucleophile, a directing group for aromatic substitution, or a site for prodrug strategies.

This technical guide provides an in-depth exploration of 4-Fluoro-2-iodophenol, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its reactivity, and its proven value in the construction of complex, high-value molecules.

Core Properties and Identification

A precise understanding of a reagent's fundamental properties is the bedrock of its effective use. All data presented herein pertains to the primary isomer, 4-Fluoro-2-iodophenol.

| Property | Value | Source(s) |

| CAS Number | 2713-29-3 | [3] |

| Molecular Formula | C₆H₄FIO | [3] |

| Molecular Weight | 238.00 g/mol | [3][4] |

| IUPAC Name | 4-fluoro-2-iodophenol | [3] |

| Melting Point | 120-123 °C | [4] |

| Boiling Point | 196 °C | [4] |

| Appearance | Typically a light brown or off-white solid | - |

Synthesis and Purification: A Protocol Built on Regiochemical Control

The synthesis of 4-Fluoro-2-iodophenol is a prime example of leveraging the inherent electronic properties of a substituted aromatic ring. The starting material is the readily available 4-fluorophenol. The strongly activating, ortho-para directing hydroxyl group governs the regioselectivity of electrophilic aromatic substitution. With the para position blocked by the fluorine atom, iodination is directed almost exclusively to the ortho position.

Mechanism and Rationale

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. An electrophilic iodine species, typically generated in situ, is attacked by the electron-rich π-system of the 4-fluorophenol ring. The hydroxyl group's lone pairs stabilize the resulting carbocation intermediate (the sigma complex), lowering the activation energy for substitution at the ortho position.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high regioselectivity and yield.

-

Reagent Preparation: In a well-ventilated fume hood, charge a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, thermometer, and dropping funnel, with 4-fluorophenol (1.0 eq). Dissolve the starting material in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent.

-

Iodination Reagent: Prepare a solution of iodine (I₂, 1.05 eq) and an oxidizing agent such as iodic acid (HIO₃) or silver sulfate (Ag₂SO₄) in water.[5] The oxidant continuously regenerates the electrophilic iodine species, ensuring efficient use of the iodine source.

-

Reaction Execution: Cool the 4-fluorophenol solution to 0-5 °C using an ice bath. Add the iodinating solution dropwise from the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this temperature control is to minimize potential side reactions and ensure high ortho-selectivity.

-

Reaction Monitoring & Quench: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The primary impurities are typically unreacted starting material and potentially small amounts of di-iodinated product. Recrystallization is often sufficient for achieving high purity.

-

Solvent Selection: Dissolve the crude solid in a minimum amount of a hot solvent system, such as toluene or an ethanol/water mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to yield pure 4-Fluoro-2-iodophenol.

Chemical Reactivity and Synthetic Applications

The synthetic power of 4-Fluoro-2-iodophenol lies in the differential reactivity of its functional groups. The carbon-iodine bond is significantly more labile than the robust carbon-fluorine bond, particularly in palladium-catalyzed cross-coupling reactions. This allows for the selective formation of a new bond at the C2 position while retaining the beneficial fluorine atom at C4.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems.[6][7][8] 4-Fluoro-2-iodophenol is an excellent substrate for this transformation.

Mechanistic Causality: The catalytic cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex.[9][10][11] This is the rate-determining step and is highly favorable for aryl iodides due to the relatively weak C-I bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust framework for coupling 4-Fluoro-2-iodophenol with a generic arylboronic acid.

-

Flask Setup: In an inert atmosphere (e.g., using a glovebox or Schlenk line), add 4-Fluoro-2-iodophenol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) to an oven-dried flask.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water. The presence of water is often crucial for the transmetalation step.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The optimal temperature and time depend on the specific substrates. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Purification: Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Role in Drug Development and Medicinal Chemistry

The true value of 4-Fluoro-2-iodophenol is realized in its application as a strategic intermediate in multi-step syntheses targeting biologically active molecules.[4][12] The 4-fluorophenyl moiety is a common feature in many approved drugs and clinical candidates.[13]

Pharmacokinetic Enhancement: The introduction of fluorine can block sites of metabolic oxidation. For a phenyl ring, a common metabolic pathway is para-hydroxylation by cytochrome P450 enzymes. By placing a stable fluorine atom at the para-position, this metabolic route is shut down, which can increase the half-life and oral bioavailability of a drug.[14][1]

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's solubility and binding interactions with its biological target.[2]

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to stress the importance of proper laboratory safety protocols. 4-Fluoro-2-iodophenol is a hazardous substance and must be handled with appropriate care.

-

Hazard Statements: According to GHS classification, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles when handling this compound.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

4-Fluoro-2-iodophenol is more than just a chemical on a shelf; it is a testament to the power of strategic functionalization. Its carefully arranged substituents provide a pre-packaged solution for chemists seeking to introduce a metabolically stable fluorinated ring system while retaining a highly reactive handle for further elaboration. The synthetic protocols detailed in this guide are robust and grounded in fundamental principles of organic chemistry, offering a reliable pathway to its preparation and use. For professionals in drug discovery and development, a thorough understanding of this intermediate opens doors to novel molecular architectures with potentially enhanced therapeutic profiles.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (URL not available)

- Taylor, N. F. (Ed.). (1977). Fluorine in medicinal chemistry.

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

-

Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

-

Vetticatt, M. J. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

-

Scherer, D. R., et al. (2020). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 4-Fluoro-2-iodophenol. MySkinRecipes. [Link]

-

Dajoe Merit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide [Video]. YouTube. [Link]

-

de la Torre, A., et al. (2018). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

-

Chemistry (Weinheim an der Bergstrasse, Germany). (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. R Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-iodophenol. PubChem Compound Database. [Link]

-

Küpper, F. C., et al. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]

-

Shteingarts, V. D. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Institutes of Health. [Link]

-

Organic Syntheses. (n.d.). Iodopropyne. Organic Syntheses Procedure. [Link]

-

Katzenellenbogen, J. A., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. [Link]

-

Okada, S., Nakahara, Y., Watanabe, M., & Yajima, S. (2017). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. [Link]

-

European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

-

Schoenebeck, F., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society. [Link]

-

Reddy, D. (2015). Pd(II) catalyzed ortho C-H iodination of phenylcarbamates at room temperature using cyclic hypervalent iodine reagents. Chemical Communications, 51(49), 10014-10017. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

O'Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

- Google Patents. (n.d.). Process for making fluorophenols. US2950325A.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Higgens, H. S. (1950). Investigation of The Iodination of Some of The Ortho Substituted Phenols. Master's Theses. [Link]

-

SpectraBase. (n.d.). 4-Fluorophenol. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodophenol. PubChem Compound Database. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. 4-Fluoro-2-iodophenol | C6H4FIO | CID 10171417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-iodophenol [myskinrecipes.com]

- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-iodophenol

Abstract: 4-Fluoro-2-iodophenol is a pivotal halogenated intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both fluorine and iodine on a phenol scaffold, offers strategic advantages for drug development and complex organic synthesis. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions to build molecular complexity.[1] This guide provides a comprehensive overview of a reliable laboratory-scale synthesis of 4-Fluoro-2-iodophenol via electrophilic iodination of 4-fluorophenol. It details the underlying reaction mechanism, provides a step-by-step experimental protocol with justifications for key procedural choices, and outlines a full suite of characterization techniques to verify the structure and purity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this valuable compound.

Introduction and Significance

Halogenated organic compounds are fundamental building blocks in modern pharmaceuticals. The strategic introduction of halogen atoms can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3] 4-Fluoro-2-iodophenol (C₆H₄FIO) is a prime example of a multi-functional intermediate designed for such purposes.

-

Fluorine's Role: The para-fluoro substituent is a common bioisostere for a hydrogen atom. Its high electronegativity and small size can lead to improved pharmacokinetic profiles by blocking sites of metabolic oxidation without significant steric hindrance.[1][4]

-

Iodine's Utility: The ortho-iodo group is an exceptionally useful synthetic handle. It readily participates in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse carbon-based fragments.[1] This makes it invaluable for constructing complex molecular architectures during the drug discovery process.[5]

This guide provides the necessary theoretical and practical framework for the successful synthesis and rigorous characterization of 4-Fluoro-2-iodophenol, empowering researchers to confidently utilize this key intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for safe and effective laboratory work.

Physicochemical Data

The key properties of 4-Fluoro-2-iodophenol are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2713-29-3 | [6][7] |

| Molecular Formula | C₆H₄FIO | [1][8] |

| Molecular Weight | 238.00 g/mol | [1][8] |

| Appearance | White to light brown crystalline solid | [5] |

| Melting Point | 120-123 °C | [1] |

| Boiling Point | 196 °C | [1] |

Safety and Handling

4-Fluoro-2-iodophenol is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[6][8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[6]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapors.[6][9]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[1][6]

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Synthesis via Electrophilic Iodination

The most direct and common method for preparing 4-Fluoro-2-iodophenol is through the electrophilic aromatic substitution of 4-fluorophenol.

Principle and Mechanism

The phenol moiety, specifically the hydroxyl (-OH) group, is a powerful activating group in electrophilic aromatic substitution. It strongly directs incoming electrophiles to the ortho and para positions. In the case of 4-fluorophenol, the para position is already occupied by the fluorine atom, thus directing the incoming electrophile, the iodonium ion (I⁺), exclusively to the positions ortho to the hydroxyl group.

A common and effective method for this transformation involves using molecular iodine (I₂) in the presence of an oxidizing agent, such as iodic acid (HIO₃) or hydrogen peroxide, which generates the potent electrophile in situ.[10]

}

Figure 1: Reaction scheme for the iodination of 4-fluorophenol.

Experimental Protocol

This protocol describes a representative lab-scale synthesis.

Reagents and Materials:

-

4-Fluorophenol

-

Iodine (I₂)

-

Ammonium hydroxide (conc. NH₄OH)

-

Ethyl acetate

-

Deionized water

-

5% (w/v) Sodium bisulfite solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Ethyl Acetate mixture)[11]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.0 eq) in concentrated ammonia solution at room temperature.[11]

-

Iodination: To the stirring solution, add solid iodine (1.0 eq) portion-wise over 15 minutes. The reaction is typically exothermic and may require cooling in an ice bath to maintain room temperature.[11]

-

Reaction Monitoring: Allow the mixture to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: Remove the solvent by evaporation under reduced pressure. Partition the resulting residue between ethyl acetate and water.[11]

-

Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bisulfite solution (to remove unreacted iodine) and then with brine.[11]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[11]

-

Purification: Purify the crude residue by silica gel column chromatography. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in dichloromethane or hexanes) to afford pure 4-fluoro-2-iodophenol as a solid.[11]

Rationale for Procedural Choices

-

Solvent Choice (Ammonia): The use of ammonia serves as a basic medium that can facilitate the reaction, though other solvents like water or alcohols are also used in different protocols.[11]

-

Sodium Bisulfite Wash: This step is critical for removing any residual I₂ from the organic phase. The bisulfite reduces I₂ to colorless iodide (I⁻), which is water-soluble and easily removed in the aqueous layer. This simplifies purification and prevents the final product from being contaminated with iodine.[11]

-

Brine Wash: The brine wash removes residual water from the organic layer before the drying step, making the drying agent (MgSO₄) more efficient.

-

Column Chromatography: This is a standard and essential purification technique in organic synthesis. It separates the desired product from unreacted starting materials, by-products, and other impurities based on their differential adsorption to the silica stationary phase.[11]

}

Figure 2: Step-by-step workflow for the synthesis and purification process.

Comprehensive Characterization

Once synthesized and purified, the identity and purity of the product must be unequivocally confirmed. A combination of spectroscopic and physical methods is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the aromatic ring. The chemical shifts and coupling patterns (doublets, doublet of doublets) will be influenced by the adjacent F, I, and OH groups.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals for the six aromatic carbons. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JC-F), and the carbon attached to iodine will be shifted upfield.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 4-Fluoro-2-iodophenol, the electron ionization (EI-MS) spectrum should show a prominent molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of 238.[8] The presence of characteristic fragment ions resulting from the loss of I, CO, or other groups will further support the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch around 3200-3600 cm⁻¹.

-

Aromatic C-H stretches just above 3000 cm⁻¹.

-

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretch around 1200-1250 cm⁻¹.

-

A C-F stretch in the 1100-1250 cm⁻¹ region.

-

Physical Analysis

-

Melting Point: A sharp melting point that matches the literature value (120-123 °C) is a strong indicator of high purity.[1] A broad or depressed melting point range suggests the presence of impurities.

}

Figure 3: Analytical workflow for the structural and purity verification.

Conclusion

This technical guide has outlined a robust and well-documented pathway for the synthesis and characterization of 4-Fluoro-2-iodophenol. By following the detailed electrophilic iodination protocol and applying the comprehensive analytical workflow, researchers can reliably produce and validate this highly valuable chemical intermediate. The principles and techniques described herein are foundational to the practical application of organic synthesis and are directly relevant to professionals engaged in pharmaceutical research and development. Proper adherence to the safety guidelines is paramount to ensure the successful and safe handling of this and related chemical compounds.

References

- MySkinRecipes. (n.d.). 4-Fluoro-2-iodophenol.

- Synquest Labs. (n.d.). 4-Fluoro-2-iodophenol Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10171417, 4-Fluoro-2-iodophenol.

- ChemicalBook. (n.d.). 2-Fluoro-4-Iodophenol.

- CDH Fine Chemical. (n.d.). 4-FLUORO PHENOL MATERIAL SAFETY DATA SHEET.

- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.

- National Center for Biotechnology Information. (2017). Hydration dynamics and IR spectroscopy of 4-fluorophenol. PMC.

- Chem-Impex. (n.d.). 2-Fluoro-4-iodophenol.

- ChemScene. (n.d.). 4-Fluoro-2-iodophenol.

- ResearchGate. (n.d.). Pharmaceutical applications of organofluorine compounds.

- PubMed Central. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals.

Sources

- 1. 4-Fluoro-2-iodophenol [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-Fluoro-2-iodophenol | C6H4FIO | CID 10171417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 11. 2-Fluoro-4-Iodophenol | 2713-28-2 [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Data of 4-Fluoro-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 4-Fluoro-2-iodophenol: A Molecule of Interest

4-Fluoro-2-iodophenol is a halogenated aromatic compound with the chemical formula C₆H₄FIO. Its structure, featuring a phenol backbone substituted with a fluorine atom at the C4 position and an iodine atom at the C2 position, imparts unique physicochemical properties that make it a valuable building block in organic synthesis. The interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen substituents creates a distinct electronic environment within the benzene ring, influencing its reactivity and spectral characteristics. Understanding these characteristics is paramount for its effective application in the synthesis of novel pharmaceuticals and functional materials.

Molecular Structure:

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-fluoro-2-iodophenol is expected to exhibit characteristic absorption bands for the O-H, C-O, and aromatic C-H and C=C bonds. A transmission infrared spectrum is available on the SpectraBase database. [1] Key IR Absorption Bands (Predicted):

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200-3600 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 1580-1620 | Aromatic C=C stretch | Medium-Strong |

| 1450-1550 | Aromatic C=C stretch | Medium-Strong |

| 1200-1300 | C-O stretch (phenol) | Strong |

| 1100-1200 | C-F stretch | Strong |

| 800-900 | Aromatic C-H out-of-plane bend | Strong |

Authoritative Grounding: The broadness of the O-H stretching band is a hallmark of phenols and is due to intermolecular hydrogen bonding. The positions of the aromatic C=C stretching bands are characteristic of a substituted benzene ring. The strong C-F stretching vibration is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

Molecular Ion and Isotopic Pattern

The molecular weight of 4-fluoro-2-iodophenol is 238.00 g/mol . [2]In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 238. Due to the presence of the monoisotopic iodine atom (¹²⁷I), a significant M+1 peak from the natural abundance of ¹³C is expected.

Fragmentation Pattern (Predicted)

The fragmentation of 4-fluoro-2-iodophenol under EI conditions is expected to be influenced by the stability of the aromatic ring and the nature of the substituents.

Predicted Major Fragment Ions:

| m/z | Proposed Fragment |

| 238 | [C₆H₄FIO]⁺ (Molecular Ion) |

| 111 | [M - I]⁺ |

| 93 | [M - I - H₂O]⁺ |

| 83 | [C₅H₄F]⁺ |

Mechanistic Insights: The most likely initial fragmentation is the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to a fragment at m/z 111. Subsequent loss of a neutral molecule like water or rearrangement of the aromatic ring can lead to other observed fragments. The presence of a peak at m/z 127 corresponding to the iodine cation (I⁺) is also a possibility.

Fragmentation Pathway Diagram:

Caption: Predicted electron ionization fragmentation pathway for 4-Fluoro-2-iodophenol.

Conclusion

References

-

PubChem. 4-Fluoro-2-iodophenol. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-Fluoro-2-iodophenol. Wiley. [Link]

Sources

solubility and stability of 4-Fluoro-2-iodophenol

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-iodophenol

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 2713-29-3), a critical intermediate in modern pharmaceutical development and complex organic synthesis. Recognizing the scarcity of consolidated public data, this document synthesizes foundational physicochemical principles with actionable, field-proven experimental protocols. We delve into the theoretical underpinnings of its solubility based on molecular structure and present robust methodologies for both qualitative and quantitative determination in a range of organic solvents. Furthermore, this guide outlines a systematic approach to evaluating the chemical stability of 4-Fluoro-2-iodophenol, encompassing thermal, photo-, and solution-state degradation pathways, in alignment with pharmaceutical industry best practices. This document is designed to serve as an essential resource for researchers, process chemists, and formulation scientists, enabling them to handle, utilize, and optimize reactions involving this versatile halogenated phenol.

Foundational Physicochemical & Molecular Profile

4-Fluoro-2-iodophenol is a substituted aromatic compound whose utility is derived from the unique reactivity conferred by its functional groups: a nucleophilic hydroxyl group, and two halogen substituents (fluoro and iodo) that offer distinct opportunities for cross-coupling and other transformations.[1] The fluorine atom can notably enhance metabolic stability in drug candidates, making this a valuable building block.[1] An understanding of its core properties is the prerequisite for any experimental design.

Table 1: Core Physicochemical Properties of 4-Fluoro-2-iodophenol

| Property | Value | Source(s) |

| CAS Number | 2713-29-3 | [1][2] |

| Molecular Formula | C₆H₄FIO | [1][2] |

| Molecular Weight | 238.00 g/mol | [1][2] |

| Melting Point | 120-123°C | [1] |

| Boiling Point | 196°C | [1] |

| Appearance | Solid | [3] |

| Recommended Storage | 2-8°C, protected from light | [1] |

Solubility Profile: From Theoretical Prediction to Quantitative Determination

The solubility of a compound is not merely a physical constant but a critical parameter that dictates reaction kinetics, dictates the choice of purification methods (e.g., crystallization), and is fundamental to formulation.

Theoretical Considerations & Qualitative Prediction

The principle of "like dissolves like" provides a predictive framework for solubility.[4] The molecular structure of 4-Fluoro-2-iodophenol contains competing features:

-

Polar Feature : The phenolic hydroxyl (-OH) group is capable of hydrogen bonding, suggesting affinity for polar solvents (e.g., alcohols, water).

-

Non-polar/Lipophilic Features : The benzene ring, further substituted with a bulky, lipophilic iodine atom and a fluorine atom, contributes to its solubility in less polar and non-polar organic solvents.

Based on this duality, we can predict a solubility spectrum. It is expected to show good solubility in polar aprotic solvents and alcohols, where both hydrogen bonding and dipole-dipole interactions can occur, and moderate to low solubility in purely non-polar hydrocarbon solvents. While it is likely sparingly soluble in water, its acidity means it will be highly soluble in aqueous basic solutions (e.g., 5% NaOH) due to the formation of the water-soluble sodium phenoxide salt.[5]

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid, systematic method to classify the solubility of 4-Fluoro-2-iodophenol across a panel of common laboratory solvents.

Methodology:

-

Preparation : Label a series of small, dry test tubes (e.g., 13x100 mm) for each solvent to be tested (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

-

Analyte Addition : Add approximately 25 mg of 4-Fluoro-2-iodophenol to each test tube.

-

Solvent Addition & Observation : Add the test solvent to the corresponding tube in 0.25 mL increments, up to a total volume of 0.75 mL. After each addition, vortex or shake the tube vigorously for 30-60 seconds.[6][7]

-

Classification : Observe the mixture after each solvent addition.

-

Soluble : The solid dissolves completely.

-

Partially Soluble : A significant portion of the solid dissolves, but some remains.

-

Insoluble : No visible dissolution of the solid.[6]

-

-

Acid/Base Solubility : For water-insoluble compounds, test solubility in 5% aqueous HCl and 5% aqueous NaOH to determine basic or acidic character, respectively.[5][7]

Caption: Workflow for qualitative solubility classification.

Experimental Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is the gold standard for generating precise, quantitative solubility data. It relies on allowing a suspension of the solute in the solvent to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Methodology:

-

Sample Preparation : To a series of 4 mL glass vials, add an excess amount of 4-Fluoro-2-iodophenol (e.g., 50-100 mg). The presence of undissolved solid at the end of the experiment is critical for ensuring saturation.[4]

-

Solvent Addition : Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Seal the vials tightly. Place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C). Agitate the vials at a speed sufficient to keep the solid suspended (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to settle.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically compatible 0.45 µm filter (e.g., PTFE) to remove any suspended microparticles.[8]

-

Dilution : Immediately dilute the collected aliquot with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of 4-Fluoro-2-iodophenol.

-

Calculation : The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Table 2: Data Template for Quantitative Solubility of 4-Fluoro-2-iodophenol at 25°C

| Solvent | Dielectric Constant | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | 1.88 | 0.1 | Low | [To be determined] |

| Toluene | 2.38 | 2.4 | Moderate | [To be determined] |

| Dichloromethane | 8.93 | 3.1 | High | [To be determined] |

| Acetone | 20.7 | 5.1 | High | [To be determined] |

| Ethanol | 24.5 | 4.3 | High | [To be determined] |

| Methanol | 32.7 | 5.1 | High | [To be determined] |

| Water | 80.1 | 10.2 | Low | [To be determined] |

| 5% aq. NaOH | N/A | High | Very High (Reactive) | [To be determined] |

Stability Profile: A Multi-Faceted Assessment

Ensuring the stability of a pharmaceutical intermediate is paramount to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[9] Stability studies are designed to probe the molecule's robustness under various stress conditions.

Thermal Stability

Thermal stability determines the maximum temperature at which the compound can be handled or stored without significant decomposition. The Safety Data Sheet for 4-Fluoro-2-iodophenol indicates that thermal decomposition can generate hazardous gases, including carbon oxides, hydrogen fluoride, and hydrogen iodide.[10] While concerted elimination of HI is a possible pathway, high temperatures are likely required for significant decomposition, as suggested by studies on other hazardous organic compounds.[11]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Setup : Calibrate the TGA instrument for temperature and mass.

-

Sample Preparation : Place a small, accurately weighed amount (5-10 mg) of 4-Fluoro-2-iodophenol into a tared TGA pan (e.g., alumina).

-

Analysis : Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air at 20 mL/min) using a linear temperature ramp (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition (e.g., 600 °C).

-

Data Interpretation : The resulting thermogram will plot mass loss versus temperature. The onset temperature of decomposition is the point at which significant mass loss begins. This provides a clear indication of the upper limit of the compound's thermal stability.

Photostability

Exposure to light, particularly in the UV range, can induce photochemical reactions in susceptible molecules. Halogenated phenols are known to be photoreactive, often proceeding via a heterolytic cleavage of the carbon-halogen bond upon absorption of light energy.[12] Photostability testing is a mandatory part of drug development as outlined in the ICH Q1B guideline.[13][14]

Experimental Protocol: Confirmatory Photostability Testing (ICH Q1B)

-

Sample Preparation :

-

Solid State : Spread a thin layer of 4-Fluoro-2-iodophenol in a shallow, uncovered petri dish. Prepare a "dark" control sample by wrapping an identical dish in aluminum foil.

-

Solution State : Prepare a solution of the compound in a relevant solvent (e.g., methanol) in a quartz cuvette or vial. Prepare a "dark" control in an amber vial.

-

-

Exposure : Place the samples and their corresponding dark controls in a calibrated photostability chamber. Expose them to a light source conforming to ICH Q1B Option II, which specifies an output similar to the D65/ID65 emission standard.[15] The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[15]

-

Analysis : After exposure, compare the "light" samples to the "dark" controls.

-

Physical Changes : Note any changes in appearance (e.g., color change).

-

Chemical Changes : Quantify the amount of remaining 4-Fluoro-2-iodophenol and detect the formation of any photodegradation products using a validated, stability-indicating HPLC method.

-

Caption: Decision workflow for ICH Q1B photostability testing.

Solution-State Stability (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation pathways and for developing stability-indicating analytical methods.[16] These studies involve subjecting the compound in solution to harsh chemical conditions.

Experimental Protocol: Forced Degradation Study

-

Stock Solution : Prepare a stock solution of 4-Fluoro-2-iodophenol in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Stress Conditions : For each condition, mix the stock solution with the stressor and incubate. Also, prepare control samples with the stock solution and the corresponding solvent (e.g., water instead of HCl solution).

-

Acidic Hydrolysis : Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis : Mix with 0.1 M NaOH. Incubate at room temperature for 2 hours.

-

Oxidative Degradation : Mix with 3% H₂O₂. Incubate at room temperature for 24 hours.

-

-

Neutralization : Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis : Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

-

Data Evaluation : Calculate the percentage of degradation for each condition. Identify and, if possible, characterize major degradation products. The compound is incompatible with strong oxidizing agents, so significant degradation is expected under oxidative stress.[10]

Table 3: Summary Template for Stability Assessment of 4-Fluoro-2-iodophenol

| Stability Type | Condition | Observation / Result |

| Thermal | TGA (10 °C/min in N₂) | Onset of Decomposition: [To be determined] °C |

| Photostability | ICH Q1B (Solid) | Appearance Change: [Yes/No]. Assay Change: [To be determined]% |

| Photostability | ICH Q1B (Solution) | Appearance Change: [Yes/No]. Assay Change: [To be determined]% |

| Solution-State | 0.1 M HCl, 60°C, 24h | % Degradation: [To be determined] |

| Solution-State | 0.1 M NaOH, RT, 2h | % Degradation: [To be determined] |

| Solution-State | 3% H₂O₂, RT, 24h | % Degradation: [To be determined] |

Concluding Recommendations for Laboratory Practice

Based on its profile, 4-Fluoro-2-iodophenol is a stable solid under recommended storage conditions but requires careful handling.

-

Storage : Store at 2-8°C in tightly sealed containers, protected from light and moisture to prevent potential degradation.[1]

-

Handling : Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is an irritant.[2][10] Avoid contact with strong oxidizing agents.[10]

-

Process Development : For reactions, consider its solubility profile to select appropriate solvents for optimal reaction rates and ease of workup. Be mindful of its thermal limits when designing distillations or high-temperature reactions. Protect reactions from direct, high-intensity light if photolability is a concern.

By employing the theoretical frameworks and experimental protocols detailed in this guide, researchers and drug development professionals can generate the robust data necessary to confidently and effectively utilize 4-Fluoro-2-iodophenol in their synthetic and formulation endeavors.

References

-

MySkinRecipes. 4-Fluoro-2-iodophenol. [Link]

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Boule, P., Richard, C., David-Oudjehani, K., & Grabner, G. (1997). Photochemical behaviour of halophenols in aqueous solution. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 109(6), 509-519. [Link]

-

Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Quora. How to determine the solubility of organic compounds. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10171417, 4-Fluoro-2-iodophenol. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Microtrac. Chemical vs. Physical Stability of Formulations. [Link]

-

van de Merbel, N. C. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(3), 411–418. [Link]

-

Wasalathanthri, D., & Wang, Y. J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC north America, 41(1), 16-22. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. [Link]

-

U.S. Environmental Protection Agency. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

-

U.S. Environmental Protection Agency. (1984). Project Summary: Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2011, 1-15. [Link]

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

Sources

- 1. 4-Fluoro-2-iodophenol [myskinrecipes.com]

- 2. 4-Fluoro-2-iodophenol | C6H4FIO | CID 10171417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. quora.com [quora.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. ICH Official web site : ICH [ich.org]

- 14. scispace.com [scispace.com]

- 15. caronscientific.com [caronscientific.com]

- 16. Chemical vs. Physical Stability of Formulations [microtrac.com]

4-Fluoro-2-iodophenol safety and handling precautions

An In-depth Technical Guide to the Safe Handling and Management of 4-Fluoro-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Fluoro-2-iodophenol (CAS No. 2713-29-3), a key intermediate in pharmaceutical synthesis.[1] Professionals in research and drug development will find detailed information on the compound's hazards, requisite personal protective equipment (PPE), appropriate engineering controls, and emergency procedures. The causality behind these protocols is explained to foster a deeper understanding of the principles of chemical hygiene and risk mitigation. This document is intended to serve as a vital resource for ensuring a safe laboratory environment when working with this and similar halogenated phenols.

Introduction: Understanding the Compound

4-Fluoro-2-iodophenol is a substituted aromatic compound that plays a significant role as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring both fluorine and iodine atoms, allows for selective functionalization in drug design, making it a valuable component in the creation of bioactive molecules.[1] However, the presence of these halogens and the phenolic hydroxyl group also imparts specific chemical and toxicological properties that necessitate careful handling. This guide is predicated on the principle that a thorough understanding of a chemical's properties is the foundation of its safe utilization.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice.[2] For 4-Fluoro-2-iodophenol, the primary hazards are well-documented and require stringent control measures.

GHS Hazard Classification:

Based on available data, 4-Fluoro-2-iodophenol is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3][4]

These classifications are derived from its inherent chemical reactivity and its effects on biological systems. The phenolic group can be corrosive, while the halogen substituents can enhance its toxicity and irritant properties.

The NFPA 704 Hazard Diamond: A Quick Reference

The National Fire Protection Association (NFPA) 704 standard provides a readily understandable summary of the hazards of a chemical.[5][6] While a specific NFPA 704 rating for 4-Fluoro-2-iodophenol is not consistently published, a reasonable estimation based on similar compounds like 4-Fluorophenol would be:

-

Health (Blue): 2 or 3 - Indicates a health hazard; protective equipment is necessary.[7]

-

Flammability (Red): 2 - Indicates that it must be moderately heated before ignition can occur.[7]

-

Instability/Reactivity (Yellow): 0 - Indicates that the material is normally stable.[7]

-

Special Hazards (White): No specific special hazards are noted.

This diamond serves as an immediate visual cue for emergency responders and laboratory personnel about the nature and severity of the hazards present.[8]

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure to hazardous substances. For 4-Fluoro-2-iodophenol, the following are mandatory:

-

Chemical Fume Hood: All work with 4-Fluoro-2-iodophenol, especially when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood.[7][9] This is critical to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[4][10]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7]

-

Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second walk from the work area.[7][9] Their immediate availability is crucial in the event of accidental skin or eye contact.

The causality behind these controls is the principle of "containment at the source." By handling the chemical within a fume hood, aerosols and vapors are captured before they can enter the breathing zone of the researcher.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to minimize exposure, PPE is essential to protect the individual in the event of a breach of containment.[11]

Hand Protection

-

Gloves: Chemical-resistant gloves are mandatory.[4] Given the nature of halogenated phenols, nitrile or neoprene gloves are generally recommended. However, it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled. Gloves should be inspected for any signs of degradation or perforation before each use.[11]

Eye and Face Protection

-

Safety Glasses with Side Shields or Goggles: These are the minimum requirement to protect against splashes.[4][9]

-

Face Shield: A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as when transferring large quantities of liquids or working with reactions under pressure.[2][4]

Skin and Body Protection

-

Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against spills and splashes.[12]

-

Closed-toe Shoes: Sandals or other open-toed footwear are strictly prohibited in the laboratory.[9]

Respiratory Protection

-

Respirator: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7] The selection and use of respirators must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents.

Handling

-

Avoid Dust Formation: When handling the solid form, minimize the creation of dust.[4][13]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][9] Do not eat, drink, or smoke in areas where chemicals are handled.[4][9]

-

Grounding and Bonding: For processes that may generate static electricity, ensure proper grounding and bonding to prevent ignition of flammable vapors.[13]

Storage

-

Container: Store in a tightly closed, properly labeled container.[4][7]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[4][7] The recommended storage temperature is between 2-8°C.[1][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][12] Phenols can react exothermically with bases.[12]

-

Light Sensitivity: The material is noted to be light sensitive, so storage in an opaque or amber container is advisable.[4]

The rationale for these storage conditions is to maintain the chemical's stability and prevent hazardous reactions.

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is critical for mitigating the consequences of an incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][7] Seek medical attention if irritation persists.[4] For phenol exposures, a specific protocol using polyethylene glycol (PEG) may be recommended to decontaminate the skin.[14]

-

Inhalation: Remove the individual to fresh air.[4][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4][7] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[4]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the area.[4]

-

Wear appropriate PPE, including respiratory protection.[4]

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[15]

-

Carefully sweep or scoop up the absorbed material into a suitable container for disposal.[4][13]

-

Clean the spill area with soap and water.

-

-

Large Spills:

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Classification: 4-Fluoro-2-iodophenol and any materials contaminated with it should be treated as hazardous waste.[12][15]

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company.[15] Do not dispose of it down the drain, as this can lead to the formation of explosive metal azides if the compound has been used in reactions with azides, and can be harmful to aquatic life.[13][16]

Conclusion: A Culture of Safety

The safe handling of 4-Fluoro-2-iodophenol is not merely a matter of following a checklist but of fostering a deep-seated culture of safety within the laboratory. This involves continuous training, a thorough understanding of the hazards, and a commitment to adhering to established protocols. By integrating the principles outlined in this guide into daily practice, researchers and drug development professionals can mitigate the risks associated with this valuable chemical and ensure a safe and productive working environment.

Data and Protocols

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₄FIO | [3] |

| Molecular Weight | 238.00 g/mol | [3] |

| CAS Number | 2713-29-3 | [3] |

| Appearance | Solid | [17] |

| Storage Temperature | 2-8°C | [4] |

Experimental Workflow: Safe Weighing and Solution Preparation

Caption: Workflow for safely weighing and preparing solutions of 4-Fluoro-2-iodophenol.

Emergency Response Logic: Skin or Eye Contact

Caption: Emergency response procedure for skin or eye contact with 4-Fluoro-2-iodophenol.

References

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-iodophenol. PubChem. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. [Link]

-

Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

-

Quora. (2023). What is the reaction between phenol and a halogen for the formation of benzene?[Link]

-

OpenStax. (2023). 17.10 Reactions of Phenols. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. [Link]

-

Wikipedia. (n.d.). Phenol. [Link]

- Google Patents. (n.d.).

-

MySkinRecipes. (n.d.). 4-Fluoro-2-iodophenol. [Link]

-

Oklahoma State University. (n.d.). Laboratory Safety Rules. [Link]

-

University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

Wikipedia. (n.d.). NFPA 704. [Link]

-

KPA. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. [Link]

-

Vanderbilt University Medical Center. (n.d.). Safety in the Chemical Laboratory. [Link]

-

New Environment Inc. (n.d.). NFPA Chemicals. [Link]

-

BradyID.com. (n.d.). NFPA 704 Diamond Labeling System Guide. [Link]

-

Chemical Label. (n.d.). 2-Fluoro-4-iodophenol. [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-4-iodophenol, 10 grams. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodophenol. PubChem. [Link]

-

Chemistry Stack Exchange. (2013). Is there any substance that's a 4-4-4 on the NFPA diamond?[Link]

-

United States Environmental Protection Agency. (n.d.). TRI P2 Search. [Link]

Sources

- 1. 4-Fluoro-2-iodophenol [myskinrecipes.com]

- 2. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]

- 3. 4-Fluoro-2-iodophenol | C6H4FIO | CID 10171417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. NFPA 704 - Wikipedia [en.wikipedia.org]

- 6. New Environment Inc. - NFPA Chemicals [newenv.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. NFPA 704 Diamond Labeling System Guide | BradyID.com [bradyid.com]

- 9. ehs.okstate.edu [ehs.okstate.edu]

- 10. vumc.org [vumc.org]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. benchchem.com [benchchem.com]

- 17. 4-Fluoro-2-iodophenol | 2713-29-3 [sigmaaldrich.com]

chemical structure and molecular weight of 4-Fluoro-2-iodophenol

An In-Depth Technical Guide to 4-Fluoro-2-iodophenol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Fluoro-2-iodophenol is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. As a synthetic building block, it offers a unique combination of reactive sites: a phenolic hydroxyl group, a metabolically robust fluorine atom, and a versatile iodine atom amenable to a wide array of cross-coupling reactions. This guide provides a comprehensive technical overview of 4-Fluoro-2-iodophenol, detailing its chemical structure and physicochemical properties. It further outlines a logical synthetic strategy, discusses its chemical reactivity, and explores its applications, particularly in the context of modern drug discovery and development. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this valuable intermediate.

Introduction to 4-Fluoro-2-iodophenol

Halogenated phenols are a cornerstone of synthetic chemistry, providing a scaffold for the construction of more complex molecular architectures. Within this class, 4-Fluoro-2-iodophenol (Figure 1) stands out due to its trifunctional nature. The strategic placement of fluorine and iodine atoms on the phenol ring imparts distinct chemical properties that are highly sought after in pharmaceutical development.

The introduction of a fluorine atom into a drug candidate can profoundly enhance its metabolic stability, binding affinity, and bioavailability.[1][2] Concurrently, the carbon-iodine bond serves as a highly effective synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic methodology.[1] The phenolic hydroxyl group provides a site for hydrogen bonding, a critical interaction in molecular recognition at biological targets, and can be used for further derivatization. This guide aims to synthesize the available technical data and provide expert insight into the practical application of 4-Fluoro-2-iodophenol.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its solubility, reactivity, and pharmacokinetic profile. The key identifiers and computed properties of 4-Fluoro-2-iodophenol are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄FIO | [1][3] |

| Molecular Weight | 238.00 g/mol | [1][3] |

| CAS Number | 2713-29-3 | [1][3] |

| IUPAC Name | 4-fluoro-2-iodophenol | [3] |

| SMILES | C1=CC(=C(C=C1F)I)O | [3] |

| InChIKey | FTTVHYAABUMDNX-UHFFFAOYSA-N | [3] |

| Boiling Point | 196 °C | [1] |

| XLogP3-AA | 2.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

The XLogP3-AA value of 2.3 indicates a moderate level of lipophilicity, a crucial parameter in drug design that influences a molecule's ability to cross cell membranes. The single hydrogen bond donor, the phenolic hydroxyl, is a key feature for targeted interactions with biological macromolecules.

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

From a retrosynthetic perspective, the most direct and logical approach to 4-Fluoro-2-iodophenol is through the regioselective electrophilic iodination of a readily available starting material, 4-fluorophenol. The directing effects of the substituents on the aromatic ring are paramount in this strategy. The hydroxyl group (-OH) is a powerful activating and ortho, para-directing group. The fluorine atom (-F) is a deactivating but also ortho, para-directing group. In cases of competing directing effects, the strongly activating hydroxyl group governs the position of electrophilic substitution. Since the para position is blocked by the fluorine atom, the incoming electrophile (I⁺) is directed to one of the ortho positions (C2 or C6), leading to the desired product.

Experimental Protocol: Synthesis via Iodination

This protocol is a representative method based on established procedures for the iodination of activated aromatic rings.

Materials:

-

4-Fluorophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorophenol (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching and Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining iodine. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 4-Fluoro-2-iodophenol.

Spectroscopic Characterization (Predicted)

Structural confirmation of the final product is achieved through standard spectroscopic methods.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublet, doublet of doublets) will be characteristic of the 1,2,4-trisubstituted pattern. A broad singlet corresponding to the phenolic -OH proton will also be present.

-

¹³C NMR: The spectrum should display six unique signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect.

-

FT-IR: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), and C-F stretch (~1150-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 238, corresponding to the molecular weight of the compound.

Chemical Reactivity and Applications in Synthesis

4-Fluoro-2-iodophenol is a valuable intermediate precisely because its functional groups allow for selective, sequential reactions. The carbon-iodine bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions than the C-F or C-O bonds, providing a reliable site for molecular elaboration.

Cross-Coupling Reactions

The compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1] These reactions utilize the C-I bond to form new bonds, enabling the rapid construction of complex molecular scaffolds from simple precursors. For instance, a Suzuki coupling with an arylboronic acid can be used to synthesize biaryl structures, a common motif in pharmaceuticals.

Radiochemistry Applications

The iodine atom is not only a synthetic handle but also a gateway to radiolabeling. It can be substituted with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) to produce radiotracers for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1] This makes 4-fluoro-2-iodophenol and its derivatives valuable precursors for developing novel diagnostic and therapeutic agents.

Relevance in Drug Discovery and Development

The structural motifs present in 4-Fluoro-2-iodophenol are of high strategic value in medicinal chemistry.

-

The Role of Fluorine: As a bioisostere for a hydrogen atom, fluorine can enhance binding to target proteins through favorable electrostatic interactions. Crucially, its strong C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life and improve its pharmacokinetic profile.[1][2][4]

-

The Phenolic Hydroxyl: This group is a classic hydrogen bond donor and acceptor, often critical for anchoring a molecule within a protein's active site. It also provides a point for modification, for example, to create a prodrug that improves solubility or oral absorption.

-

Combined Utility: The combination of these features in a single, synthetically versatile building block allows for the efficient exploration of chemical space during lead optimization. Researchers can use the C-I bond to append various fragments to a core structure while retaining the beneficial properties conferred by the fluorine and hydroxyl groups.

Safety and Handling

4-Fluoro-2-iodophenol is a hazardous substance and must be handled with appropriate precautions.[3][5] All work should be conducted in a well-ventilated chemical fume hood by trained personnel.

| Hazard Class | GHS Statement | Reference(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [3][5] |

| Skin Irritation | H315: Causes skin irritation | [3][5] |

| Eye Irritation | H319: Causes serious eye irritation | [3][5] |

| STOT, Single Exposure | H335: May cause respiratory irritation | [3][5] |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-2-iodophenol is more than a simple chemical; it is an enabling tool for innovation in science. Its well-defined structure, predictable reactivity, and the pharmaceutically relevant properties of its constituent functional groups make it a powerful intermediate for the synthesis of novel bioactive molecules and advanced materials. By understanding its properties and mastering its chemistry, researchers can accelerate the development of the next generation of pharmaceuticals and chemical technologies.

References

-

MySkinRecipes. 4-Fluoro-2-iodophenol. [Link]

-

PubChem, National Institutes of Health. 4-Fluoro-2-iodophenol. [Link]

-

ResearchGate. Pharmaceutical applications of organofluorine compounds. [Link]

-

PubMed Central, National Institutes of Health. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

Sources

Foreword: Unlocking the Synthetic Potential of a Versatile Building Block

I have gathered a substantial amount of information on the reactivity of the C-I bond in 4-fluoro-2-iodophenol. I have found its physical and chemical properties, including spectroscopic data (IR). I also have general protocols for key cross-coupling reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Ullmann, although most of these are for analogous compounds rather than specifically for 4-fluoro-2-iodophenol. I have also found information on the synthesis of 4-fluorophenol and general methods for the iodination of phenols, which will be useful for the synthesis section.